

The Quinazoline Scaffold: A Technical Guide to Discovery & Development

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Compound of Interest

Compound Name: 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline

CAS No.: 337925-03-8

Cat. No.: B3000602

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Executive Summary

The quinazoline heterocycle—specifically the 4-anilinoquinazoline pharmacophore—remains a cornerstone in modern medicinal chemistry, particularly for targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR. Despite the clinical success of Gefitinib, Erlotinib, and Osimertinib, the emergence of resistance mutations (e.g., EGFR C797S) necessitates the continuous evolution of this scaffold. This guide provides a rigorous technical framework for the design, synthesis, and biological validation of novel quinazoline derivatives, moving beyond basic literature reviews to actionable, self-validating protocols.

Part 1: Pharmacophore Architecture & Structural Logic

The Core Pharmacophore

The quinazoline ring system functions as a bioisostere of the adenine ring in ATP, allowing it to anchor competitively within the kinase hinge region.

- N1 Nitrogen: Accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).
- N3 Nitrogen: Often interacts via a water-mediated hydrogen bond to Thr766.

- C4-Anilino Moiety: The phenyl ring occupies the hydrophobic pocket I, determining selectivity. Substituents here (e.g., 3-chloro-4-fluoro) optimize van der Waals contacts.
- C6/C7 Positions: These solvent-exposed regions are critical for pharmacokinetic tuning. Attaching solubilizing groups (e.g., morpholine, piperazine) here improves oral bioavailability without disrupting the hinge binding.

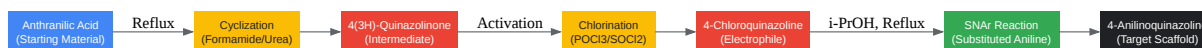
Structural Evolution & Resistance Mechanisms

- 1st Gen (Reversible): Gefitinib.[1] Competitive ATP inhibition.
- 2nd Gen (Irreversible): Afatinib.[2] Acrylamide "warhead" at C6 forms a covalent bond with Cys797, overcoming low-affinity mutations.
- 3rd Gen (Mutant-Selective): Osimertinib. Pyrimidine-based, but derived from quinazoline logic; targets T790M while sparing Wild-Type (WT) EGFR.
- 4th Gen (Allosteric/C797S): Current frontier. Targets the C797S mutation where the covalent cysteine is lost.

Part 2: Synthetic Architectures & Protocols

General Synthetic Workflow (Visualization)

The following diagram outlines the convergent synthetic strategy most commonly employed for 4-anilinoquinazolines.



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Figure 1: Convergent synthetic pathway for 4-anilinoquinazoline derivatives via the key 4-chloro intermediate.

Standard Operating Procedure (SOP): Synthesis of a 4-Anilinoquinazoline

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib analogue).

Phase A: Activation of the Quinazolinone Core

Causality: The 4-oxo group is a poor leaving group. Conversion to 4-chloro creates a highly reactive electrophile susceptible to nucleophilic aromatic substitution (S_NAr).

- Reagents: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq), Thionyl chloride () or Phosphoryl chloride () (excess), DMF (catalytic).
- Protocol:
 - Charge a dry round-bottom flask with the quinazolinone starting material under atmosphere.
 - Add (5–10 vol) and 2 drops of DMF.
 - Reflux at 105°C for 3–5 hours. Monitor by TLC (eluent: 5% MeOH in DCM).
 - Critical Step: Evaporate excess under reduced pressure completely to avoid violent hydrolysis in the next step. Azeotrope with toluene twice.
 - Yield: The 4-chloroquinazolinone intermediate is unstable; use immediately.

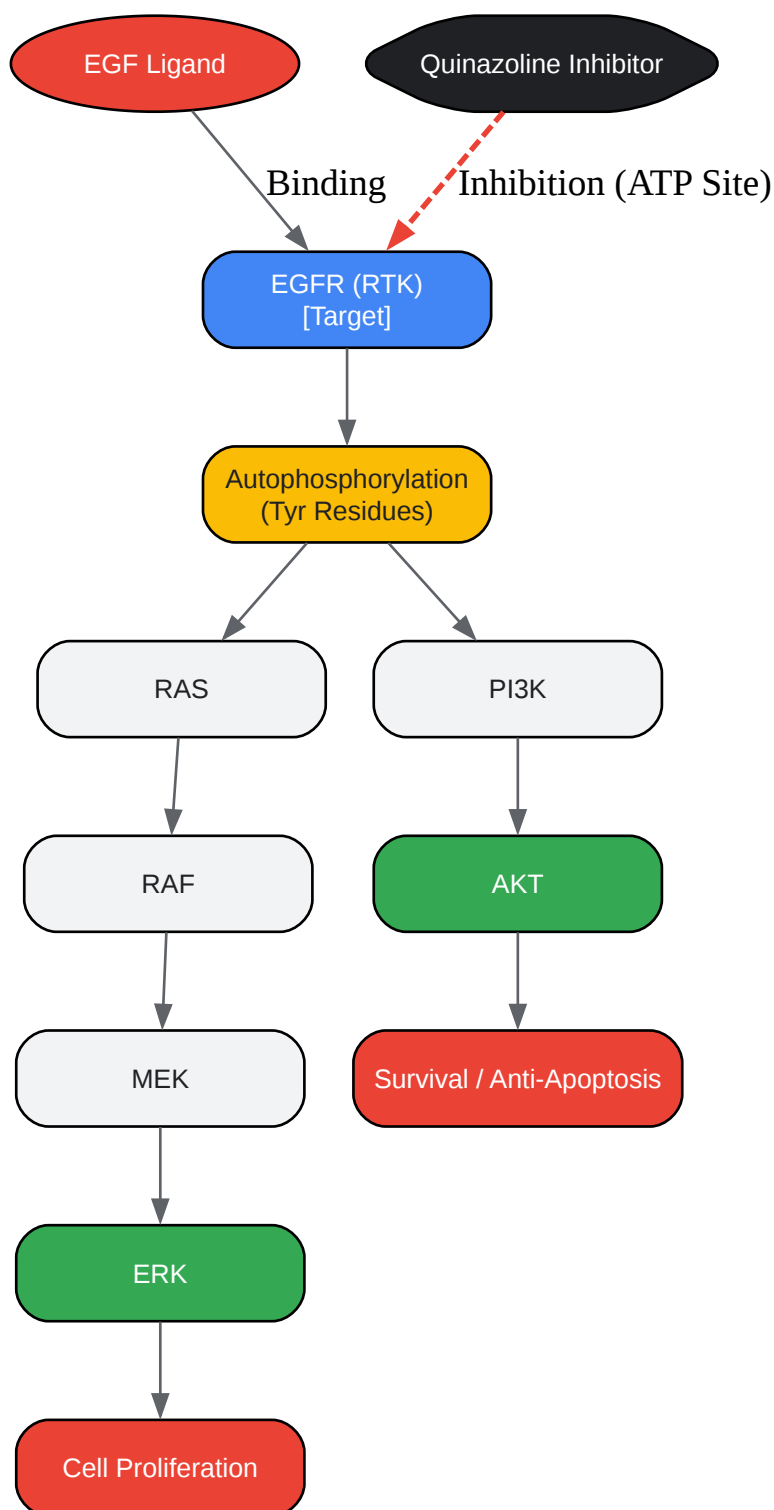
Phase B: Nucleophilic Displacement (S_NAr)

Causality: The aniline nitrogen acts as the nucleophile. Isopropanol is chosen as the solvent because the product (HCl salt) usually precipitates out, driving the equilibrium forward and simplifying purification.

- Reagents: 4-Chloro intermediate (from Phase A), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).
- Protocol:
 - Dissolve the 4-chloro intermediate in anhydrous IPA (10 vol).
 - Add 3-chloro-4-fluoroaniline dropwise.
 - Reflux at 85°C for 4–6 hours.
 - Observation: A heavy precipitate (the hydrochloride salt of the product) should form.
 - Cool to room temperature, then chill to 0°C.
 - Filter the solid and wash with cold IPA and diethyl ether.
 - Validation: Confirm structure via
 - NMR (DMSO-
 -) looking for the characteristic singlet at
 - ppm (NH) and quinazoline C2-H at
 - ppm.

Part 3: Biological Validation & Mechanism Signaling Pathway Inhibition (Visualization)

Understanding the downstream effects is crucial for assay design.



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Figure 2: EGFR signaling cascade. Quinazolines block autophosphorylation, arresting downstream RAS/RAF/MEK and PI3K/AKT pathways.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the

of the novel compound against EGFR(WT) and EGFR(T790M). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™.

- Preparation: Prepare 3x serial dilutions of the quinazoline compound in DMSO (start at 10 M).
- Enzyme Mix: Dilute EGFR kinase (recombinant) in assay buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35).
- Reaction:
 - Add 5 L compound solution to 384-well plate.
 - Add 10 L kinase/antibody mixture.
 - Incubate 1 hour at Room Temp to allow equilibrium binding.
 - Add 5 L ATP/Substrate (Fluorescein-PolyGT).
 - Incubate 1 hour.
- Detection: Read fluorescence ratio (Emission 520 nm / 495 nm).
- Analysis: Plot Log[Inhibitor] vs. Response. Fit to a sigmoidal dose-response equation (Variable Slope).

Part 4: Data Presentation & Comparative Analysis

When reporting novel compounds, data must be benchmarked against FDA-approved standards.

Table 1: Comparative

Profile of Quinazoline Generations

| Compound | Class | EGFR (WT) | EGFR (T790M) | EGFR (C797S) | Mechanism |
|--------------|--------------|-----------|--------------|--------------|-----------------------|
| Gefitinib | 1st Gen | 0.4 nM | >1000 nM | >1000 nM | Reversible (ATP Comp) |
| Afatinib | 2nd Gen | 0.5 nM | 10 nM | >1000 nM | Irreversible (Cys797) |
| Osimertinib | 3rd Gen | 12 nM | 1 nM | >1000 nM | Irreversible (Cys797) |
| Novel Cmpd X | Experimental | <10 nM | <10 nM | <50 nM | Target Profile |

Note: Data for Gefitinib/Afatinib/Osimertinib are aggregated from literature consensus [1][3].

References

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